![molecular formula C19H18N2 B2464401 (E)-1-(2-メチルアリル)-2-スチリル-1H-ベンゾ[d]イミダゾール CAS No. 477543-66-1](/img/structure/B2464401.png)
(E)-1-(2-メチルアリル)-2-スチリル-1H-ベンゾ[d]イミダゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole is a class of organic compounds of the heterocyclic series characterized by a ring structure composed of three carbon atoms and two nitrogen atoms at nonadjacent positions . The simplest member of the imidazole family is imidazole itself, a compound with molecular formula C3H4N2 . Due to its amphoteric nature, the imidazole ring can function as a selective and effective anion and/or cation and even neutral organic molecules receptor system .
Synthesis Analysis
Imidazole derivatives can be synthesized through various methods. One method involves an electrochemical-oxidation-induced intramolecular annulation under undivided electrolytic conditions . In this process, amines, alkynes, and azides could participate in the transformation to furnish a variety of substituted imidazoles .
Molecular Structure Analysis
Imidazole-based π–π stacked dimers form strong and efficient conductance pathways in single-molecule junctions . This property is analyzed using the scanning-tunneling microscope-break junction (STM-BJ) technique and density functional theory-based calculations .
Chemical Reactions Analysis
Imidazole derivatives are widely distributed in terrestrial and marine environments, and exhibit extensive pharmacological activities . They participate in a variety of chemical reactions, including electrochemical-oxidation-induced intramolecular annulation .
Physical And Chemical Properties Analysis
Imidazole compounds have unique physical and chemical properties due to their amphoteric nature . They can function as selective and effective anion and/or cation and even neutral organic molecules receptor system .
科学的研究の応用
蛍光材料
イミダゾール系分子骨格は、(E)-1-(2-メチルアリル)-2-スチリル-1H-ベンゾ[d]イミダゾールのように、高三重項準位にある三重項励起子を、一重項状態に効率的に変換することができます 。 この特性は、オプトエレクトロニクスやバイオイメージングなど、さまざまな分野で応用される蛍光材料の開発に特に役立ちます .
有機発光ダイオード(OLED)
これらの化合物が蛍光材料で有用であるのと同じ特性により、OLEDデバイスの開発においても貴重なものとなっています 。 イミダゾール系ルミノゲンを使用することで、これらのデバイスの効率を大幅に向上させることができます .
生物学的応用
イミダゾールと関連するイミダゾリウム塩は、生物系で広く利用されています 。 抗腫瘍、抗菌、抗酸化、バイオエンジニアリングなど、生体応用分野で数多く使用されています .
イオン液体
イミダゾリウム塩は、イオン液体としても知られています 。 イオンが弱く配位している塩であり、これらの溶媒は100℃以下、場合によっては室温で液体になります .
金属イオンの抽出
イミダゾリウム塩は、水溶液から金属イオンを抽出するために使用されます 。 この特性は、特に水冶金の分野で役立ちます .
金属ナノ粒子のコーティング
イミダゾリウム塩は、金属ナノ粒子のコーティングに使用できます 。 これにより、ナノ粒子の安定性が向上し、新しい特性が付与されます .
抗菌作用
イミダゾリウム塩は、抗菌作用を示すことがわかっています 。 そのため、新しい抗菌剤の開発に役立ちます .
配向性液晶の生成
作用機序
Target of Action
Imidazole derivatives are known to function as selective and effective receptors for anions, cations, and even neutral organic molecules . This suggests that the compound could interact with a variety of targets, depending on the specific context.
Mode of Action
Imidazole derivatives are known to form charge transfer complexes (ctcs) with various molecules . This could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Imidazole-based molecular frameworks can transform triplet excitons present in high triplet levels into singlet states . This suggests that the compound could potentially affect pathways involving exciton transformations.
Pharmacokinetics
The stability of imidazole derivatives has been shown to be affected by ph, with these compounds destabilizing at ph values of 4 and 3 . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.
Result of Action
Imidazole derivatives have been shown to have anticancer properties , suggesting that the compound could potentially have similar effects.
Action Environment
The action of (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole can be influenced by various environmental factors. For instance, the stability of imidazole derivatives has been shown to be affected by pH . Additionally, the presence of other compounds, such as isoprene, can catalyze reactions involving imidazole derivatives . These factors could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
将来の方向性
The future directions of research into imidazole compounds are vast and varied. For instance, there is considerable interest in developing imidazole derivatives as safe alternatives to anticancer chemotherapy . Additionally, the field of directed evolution, which enables the rapid selection of variants of biomolecules with properties that make them more suitable for specific applications, is a promising area of future research .
生化学分析
Biochemical Properties
Imidazole derivatives have been found to function as selective and effective receptors for various types of analytes due to their amphoteric nature . This suggests that (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole may interact with a variety of enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
Imidazole compounds have been shown to have anticancer properties, indicating that they may influence cell function and cellular processes
Molecular Mechanism
Imidazole-based π–π stacked dimers have been shown to form strong and efficient conductance pathways in single-molecule junctions . This suggests that (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of imidazole compounds can change over time in laboratory settings. For example, a protocol for the synthesis of disubstituted NH-imidazoles via nucleophilic catalysis has been described . This suggests that (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole may also exhibit temporal changes in its effects, including changes in stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
Imidazole compounds are involved in various metabolic pathways. For example, imidazole-based molecular frameworks can transform triplet excitons present in high triplet levels into singlet states . This suggests that (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole may be involved in similar metabolic pathways and may interact with various enzymes or cofactors.
Transport and Distribution
Imidazole compounds can form π–π stacked dimers, which have been shown to form strong and efficient conductance pathways in single-molecule junctions . This suggests that (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole may be transported and distributed within cells and tissues through similar mechanisms.
Subcellular Localization
The subcellular distributions of reactive oxygen species (ROS) and ROS-modified proteins have been shown to critically influence the redox-sensitive regulation of endothelial nitric oxide synthase (eNOS)-dependent pathways . This suggests that (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole may also be localized in specific subcellular compartments and may have effects on its activity or function depending on its localization.
特性
IUPAC Name |
1-(2-methylprop-2-enyl)-2-[(E)-2-phenylethenyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2/c1-15(2)14-21-18-11-7-6-10-17(18)20-19(21)13-12-16-8-4-3-5-9-16/h3-13H,1,14H2,2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJUCFPTZUAWIC-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-fluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2464318.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2464320.png)
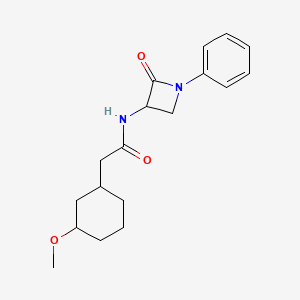
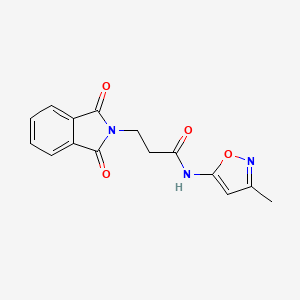
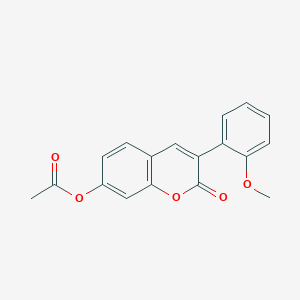

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbutanamide](/img/structure/B2464329.png)
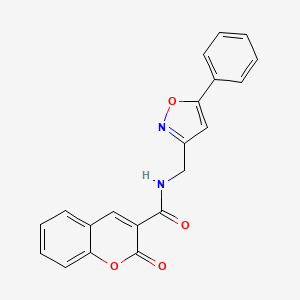
![[(3Z)-2-Oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2464331.png)

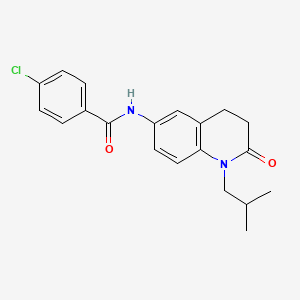
![8-(3,5-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2464337.png)

![4,6-Dimethyl-2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2464340.png)
